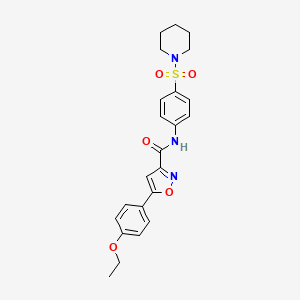

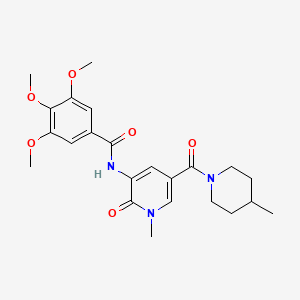

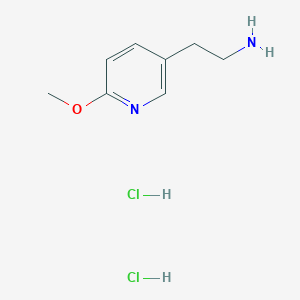

3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Fluorinated molecules, such as those involving difluoro-substituted benzamides, play a crucial role in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties. A notable study by Cui et al. (2023) reported the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This process is characterized by broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).

Material Science

In the field of material science, Liu et al. (2002) synthesized new aromatic diamines substituted with trifluoromethyl groups in the side chain and used them to prepare polyimides by a one-step high-temperature polycondensation method. These polyimides exhibited good solubility in strong organic solvents, stability, high glass-transition temperatures, and good thermal stability, showcasing the utility of fluoro-substituted benzamides in developing advanced polymeric materials (Liu et al., 2002).

Chemical Stability and Reactivity

The stability and reactivity of fluorinated compounds, including benzamides, are of significant interest due to their applications in medicinal chemistry and materials science. Magata et al. (2000) explored the biological stability of benzylfluoride derivatives, highlighting the importance of substituent effects on the stability of such compounds. This study provides insights into the design of fluorine-containing radioligands and their potential defluorination mechanisms, which is crucial for developing stable and effective diagnostic and therapeutic agents (Magata et al., 2000).

Aggregation and Optical Properties

The aggregation and optical properties of fluorinated benzamides have been investigated in the context of their applications in organic electronics and photonics. Srivastava et al. (2017) synthesized 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with fluorine substituents and studied their photophysical properties, aggregation-enhanced emission, and multi-stimuli-responsive behavior. This research demonstrates the potential of fluorinated benzamides in the development of organic semiconductors with tunable optical and electronic properties (Srivastava et al., 2017).

Propiedades

IUPAC Name |

3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-25-16-10-12(5-7-15(16)22-8-2-3-17(22)23)21-18(24)11-4-6-13(19)14(20)9-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWWLCVRUCWWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)